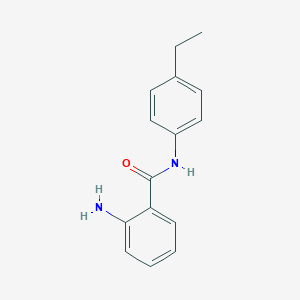

2-Amino-N-(4-ethyl-phenyl)-benzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-(4-ethylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-2-11-7-9-12(10-8-11)17-15(18)13-5-3-4-6-14(13)16/h3-10H,2,16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSRZMOHTAFADKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356923 | |

| Record name | 2-Amino-N-(4-ethyl-phenyl)-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60624-39-7 | |

| Record name | 2-Amino-N-(4-ethylphenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60624-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-N-(4-ethyl-phenyl)-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations Involving 2 Amino N 4 Ethyl Phenyl Benzamide

Direct Synthetic Routes to 2-Amino-N-(4-ethyl-phenyl)-benzamide

The most direct and widely employed method for the synthesis of this compound involves the reaction of a stable precursor with the corresponding aniline (B41778) derivative.

Synthesis from Isatoic Anhydride (B1165640) and 4-Ethylaniline

A common and efficient method for the preparation of 2-aminobenzamides is the reaction of isatoic anhydride with a primary amine. In the case of this compound, this involves the reaction of isatoic anhydride with 4-ethylaniline. This reaction is typically carried out in a suitable solvent, and upon heating, the isatoic anhydride ring opens, followed by decarboxylation to yield the desired N-substituted 2-aminobenzamide (B116534). This method is advantageous due to the commercial availability and stability of isatoic anhydride. A three-component reaction involving isatoic anhydride, a primary amine, and a 2-bromoacetophenone (B140003) derivative has also been reported as a highly efficient, green method for synthesizing N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide (B126) derivatives.

General Synthetic Strategies for 2-Amino-N-aryl/alkyl Benzamide Analogues

A variety of synthetic strategies have been developed for the preparation of the broader class of 2-amino-N-aryl/alkyl benzamides, which are valuable precursors for more complex molecules.

Oxidative Cyclization Reactions in Quinazolinone and Indazolone Synthesis

2-Aminobenzamide and its derivatives are key starting materials for the synthesis of quinazolinones and indazolones, which are important heterocyclic scaffolds in medicinal chemistry. One common strategy involves the oxidative cyclization of 2-aminobenzamides with various building blocks. For instance, a copper-catalyzed oxidative cyclization of 2-aminobenzamide derivatives with dimethylformamide (DMF) serving as a one-carbon synthon provides an efficient route to quinazolinones. Similarly, zinc-catalyzed oxidative transformation of 2-aminobenzamide with benzyl (B1604629) alcohols can yield various quinazolinones. These reactions highlight the utility of the 2-aminobenzamide core in constructing fused heterocyclic systems.

Palladium-Catalyzed Reductions in Aminobenzamide Preparation

Palladium catalysis offers powerful methods for the synthesis of 2-aminobenzamide derivatives. One notable approach is the palladium-catalyzed aminocarbonylation of aryl halides. nih.gov This reaction introduces both the carbonyl group and the amino group in a single step. For example, the reaction of an appropriately substituted 2-haloaniline with carbon monoxide and an amine, in the presence of a palladium catalyst, can directly produce 2-aminobenzamides. google.com A patent describes a method for preparing 2-aminobenzamide derivatives via palladium-catalyzed carbonylation of an aniline derivative, followed by amination, without the need for protecting the aniline functionality. google.com

Furthermore, palladium-catalyzed reactions can be employed in a one-pot synthesis of quinazolin-4(3H)-ones starting from o-nitrobenzamides and alcohols. In this cascade reaction, the palladium catalyst facilitates the reduction of the nitro group to an amine, which then undergoes condensation and cyclization to form the quinazolinone. nih.gov This indirectly demonstrates a palladium-mediated in situ generation of a 2-aminobenzamide intermediate.

Amide Bond Formation via Coupling Reactions

The formation of the amide bond is a cornerstone of organic synthesis, and numerous coupling reagents have been developed to facilitate this transformation, which is central to the synthesis of this compound and its analogues. organic-chemistry.org These reactions typically involve the activation of a carboxylic acid (or its derivative) to make it more susceptible to nucleophilic attack by an amine. researchgate.net

Common coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. organic-chemistry.org Other powerful coupling reagents include uronium-based reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) and phosphonium-based reagents. researchgate.net The choice of coupling reagent and reaction conditions is crucial and depends on the specific substrates, particularly when dealing with less reactive anilines. organic-chemistry.org

| Coupling Reagent Class | Examples | General Application |

| Carbodiimides | EDC, DCC | Widely used, often with additives like HOBt. |

| Uronium Reagents | TBTU, HATU | High efficiency and fast reaction rates. |

| Phosphonium Reagents | BOP, PyBOP | Effective for sterically hindered substrates. |

| Other | CDI, T3P | Various applications with specific advantages. |

Spectroscopic and Analytical Characterization in Synthetic Studies

The structural elucidation of this compound and its analogues relies on a combination of spectroscopic and analytical techniques. These methods are essential for confirming the identity and purity of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzamide and the 4-ethylphenyl rings. The chemical shifts and coupling patterns of these aromatic protons provide information about the substitution pattern. Signals for the ethyl group (a quartet and a triplet) and the amine (NH₂) and amide (NH) protons would also be present. The amide proton often appears as a broad singlet.

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbon of the amide, as well as for the aromatic and aliphatic carbons in the molecule. mdpi.com

Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying the functional groups present. Key expected absorptions include:

N-H stretching vibrations for the primary amine (typically two bands) and the secondary amide.

A strong C=O stretching vibration for the amide carbonyl group. mdpi.com

C-N stretching and N-H bending vibrations.

C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy. researchgate.net

Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which can be compared with the calculated values for the proposed structure to confirm its empirical formula. researchgate.net

| Analytical Technique | Expected Observations for this compound |

| ¹H NMR | Signals for aromatic protons, ethyl group (quartet and triplet), amine (NH₂), and amide (NH) protons. |

| ¹³C NMR | Resonances for amide carbonyl, aromatic carbons, and ethyl group carbons. |

| IR Spectroscopy | N-H stretching (amine and amide), C=O stretching (amide), C-N stretching, N-H bending. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound and characteristic fragmentation patterns. |

| Elemental Analysis | Experimental percentages of C, H, and N matching the calculated values for the molecular formula C₁₅H₁₆N₂O. |

Structure Activity Relationship Sar Studies and Pharmacophore Analysis of 2 Amino N 4 Ethyl Phenyl Benzamide and Analogues

Positional Isomerism and Substituent Effects on Biological Activity

The biological activity of benzamide (B126) derivatives is significantly modulated by the arrangement and nature of substituents on the aromatic rings.

Influence of Amino Group Position on Pharmacological Profiles (e.g., 2-amino vs. 4-amino benzamides)

The position of the amino group on the benzamide ring is a critical determinant of the compound's pharmacological profile. While 2-aminobenzamides are recognized as key zinc-binding groups in histone deacetylase (HDAC) inhibitors, their 4-amino counterparts exhibit distinct activities. nih.govresearchgate.net

Studies on 4-amino-N-phenylbenzamides have identified them as potent anticonvulsants. nih.gov In contrast, moving the amino group to the 2-position can lead to different therapeutic applications, such as antimicrobial or anticancer agents. researchgate.netmdpi.com For instance, research on aminosalicylates, which share the aminobenzoyl moiety, has shown that the position of the amino group is crucial for their ability to reduce DNA replication errors, with 5-aminosalicylate (B10771825) (an isomer of 2-aminobenzoic acid) being uniquely effective in this regard compared to its 4-amino and 3-amino analogs. nih.gov

In the context of antioxidant activity, moving a free amino group from the para- to the ortho-position on an N-phenyl ring was found to significantly decrease activity. acs.org This decrease is attributed to the formation of an intramolecular hydrogen bond between the ortho-amino group and the amide carbonyl, which stabilizes the molecule and reduces its reactivity toward free radicals. acs.org This highlights how the ortho-amino configuration in the core "2-Amino-N-..." structure can profoundly influence its interaction with biological targets compared to a 4-amino arrangement.

Stereochemical Considerations and Enantioselectivity

Stereochemistry plays a pivotal role in the interaction between a drug molecule and its biological target. For benzamide derivatives, chirality can lead to significant differences in pharmacological activity between enantiomers. nih.govnih.gov

In a study of 4-amino-5-chloro-2-methoxybenzamide (B2938741) derivatives, the optical resolution of a racemic compound resulted in a dramatic divergence in the pharmacological profiles of the enantiomers. The (R)-enantiomer showed a strong affinity for both dopamine (B1211576) D2 and serotonin (B10506) 5-HT3 receptors, whereas the (S)-enantiomer was a potent and selective antagonist for the 5-HT3 receptor. nih.gov

While the benzamide chromophore is frequently used for stereochemical analysis, studies have shown that secondary and tertiary benzamides can yield opposite exciton (B1674681) Cotton effects, a phenomenon traced to different conformational equilibria around the amide C-N bond. nih.gov Although specific enantioselectivity studies on 2-Amino-N-(4-ethyl-phenyl)-benzamide were not found in the provided literature, the established principles for related benzamides underscore the importance of considering stereoisomerism in its design and development. The synthesis of axially chiral amides, for instance, has been achieved with high enantioselectivity, and it was noted that intramolecular hydrogen bonds can affect the rotational stability of these structures. nih.gov

Impact of N-Phenyl Ring Substituents (e.g., ethyl, fluoro, methoxy (B1213986), chloro) on Efficacy

Substituents on the N-phenyl ring have a profound impact on the efficacy of benzamide derivatives by altering their electronic, hydrophobic, and steric properties. nih.govashp.org

Ethyl Group: The ethyl group, as present in the titular compound, is generally considered a hydrophobic and electron-donating group. In a series of 4-amino-5-chloro-2-methoxybenzamide derivatives, an N-dialkylhexahydro-1,4-diazepine moiety containing a 1-ethyl group was selected as the optimal amine component for achieving high affinity for both dopamine D2 and 5-HT3 receptors. nih.gov

Fluoro Group: The introduction of a fluorine atom at the 4-position of the 2-aminobenzamide (B116534) ring has been shown to increase selectivity for HDAC3 by reducing potency against HDAC1/2. nih.gov

Methoxy Group: The methoxy group is an electron-donating substituent. In studies of antioxidant benzamides, the methoxy group was found to have a positive influence on antioxidant properties. acs.org However, even a large number of electron-donating methoxy groups could not overcome the unfavorable positioning of an ortho-amino group, highlighting the dominance of positional effects. acs.org In a separate study on antiviral N-phenylbenzamides, a 4-methoxy group on the benzamide ring was part of the most active compound. nih.gov

Chloro Group: Halogen substituents like chloro are electron-withdrawing and can participate in halogen bonding. In a series of N-(2-aminoethyl)benzamide analogues, halo- and nitro-substituted compounds were found to be potent, mechanism-based reversible inhibitors of monoamine oxidase-B (MAO-B). nih.gov The relative potencies were rationalized based on steric and hydrophobic effects. nih.gov In another study, N-(2-chlorophenyl)-2-hydroxybenzamide derivatives showed good activity against Gram-positive bacteria. nih.gov

The following table summarizes the observed effects of various substituents on the N-phenyl ring and related positions in benzamide analogs.

| Substituent | Position | Compound Class | Observed Effect on Efficacy | Citations |

| Ethyl | N-heterocycle | 4-amino-2-methoxybenzamides | Part of the optimal amine moiety for dual D2/5-HT3 receptor affinity. | nih.gov |

| Fluoro | 4-position of 2-aminobenzamide | HDAC Inhibitors | Increases selectivity for HDAC3 over HDAC1/2. | nih.gov |

| Methoxy | N-phenyl ring / Benzamide ring | Antioxidant benzamides / Antiviral benzamides | Enhances antioxidant properties; present in a potent antiviral lead compound. | acs.orgnih.gov |

| Chloro | N-phenyl ring / Benzamide ring | MAO-B inhibitors / Antimicrobial benzamides | Contributes to potent, reversible MAO-B inhibition; active against Gram-positive bacteria. | nih.govnih.gov |

| Bromo | 4-position of N-phenyl | Antiviral benzamides | The 4-bromo substituted compound was the most active against EV 71 strains. | nih.gov |

Molecular Conformation and Bioactive Conformations

The three-dimensional conformation of a molecule is crucial for its ability to bind to a biological target. For benzamide derivatives, the relative orientation of the two phenyl rings and the amide linker is a key determinant of activity.

Studies on 2-aminobenzamide derivatives suggest they can exist in at least four tautomeric forms, which can lead to the formation of a six-membered intramolecular ring through hydrogen bonding. mdpi.com This cyclization can "close" the pharmacophore site, potentially reducing biological activity by locking the molecule in an inactive conformation. mdpi.com

Conversely, X-ray diffraction and molecular mechanics calculations on active 4-amino-N-phenylbenzamide anticonvulsants revealed that they adopt a consistent conformation. nih.gov This bioactive conformation orients the N-phenyl ring at an angle of 90 to 120 degrees relative to the central amide plane. This specific spatial arrangement is believed to facilitate crucial hydrogen bonding interactions with the target receptor. nih.gov The conformation is stabilized by an intramolecular hydrogen bond between the amino group and the carbonyl oxygen.

Investigational Biological Activities and Molecular Mechanisms of 2 Amino N 4 Ethyl Phenyl Benzamide Analogues

Antineoplastic and Antiproliferative Research

Derivatives of the N-(2-aminophenyl)-benzamide scaffold have emerged as a significant class of compounds in anticancer research. Their primary mechanism of action is the inhibition of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, these compounds can induce various cellular responses that culminate in the suppression of tumor growth.

Histone Deacetylase (HDAC) Inhibition and Isoform Selectivity

Analogues of 2-Amino-N-(4-ethyl-phenyl)-benzamide are recognized as inhibitors of histone deacetylases (HDACs), a class of enzymes that are pivotal in chromatin remodeling and the regulation of gene expression. mdpi.com These compounds are part of the broader benzamide (B126) class of HDAC inhibitors. nih.govnih.gov The N-(2-aminophenyl)-benzamide functionality serves as a key zinc-binding group, which interacts with the zinc ion in the active site of HDAC enzymes, thereby inhibiting their activity. mdpi.comnih.gov

Research has demonstrated that these benzamide derivatives exhibit selectivity for Class I HDACs, which include HDAC1, HDAC2, and HDAC3. nih.gov For instance, certain novel N-(2-aminophenyl)-benzamide derivatives have been identified as potent inhibitors of HDAC1 and HDAC2 at nanomolar concentrations. nih.gov This isoform selectivity is a critical aspect of their development, as different HDAC isoforms can have distinct biological functions, and isoform-selective inhibitors may offer a more targeted therapeutic approach with potentially fewer side effects. nih.gov The selectivity of these inhibitors is influenced by the various chemical groups attached to the core N-(2-aminophenyl)-benzamide structure. nih.gov

Table 1: HDAC Isoform Selectivity of Representative Benzamide Analogues

| Compound/Analogue Class | Selective for HDAC Isoforms | Potency | Reference(s) |

|---|---|---|---|

| N-(2-aminophenyl)-benzamide derivatives | HDAC1, HDAC2 | Nanomolar concentrations | nih.gov |

| Benzamide HDAC inhibitors (general) | Class I (HDAC1, HDAC2, HDAC3) | Varies | nih.gov |

| Chidamide | HDAC1, HDAC2, HDAC3, HDAC10 | Low nanomolar | nih.gov |

Cellular Responses: Histone Hyperacetylation and Cell Cycle Arrest

A direct consequence of HDAC inhibition by this compound analogues is the accumulation of acetylated histones within the cell, a state known as histone hyperacetylation. nih.gov This alteration in histone acetylation status leads to a more relaxed chromatin structure, which in turn can reactivate the expression of tumor suppressor genes that were previously silenced. mdpi.com

Apoptosis Induction in Cancer Cell Lines

In addition to inhibiting cell proliferation through cell cycle arrest, analogues of this compound have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.gov This is a critical mechanism for eliminating malignant cells. The induction of apoptosis by these compounds is a well-documented outcome of HDAC inhibition and is observed across various cancer cell types. nih.govmdpi.com

The apoptotic process can be triggered through multiple pathways. For instance, some HDAC inhibitors have been shown to induce apoptosis in prostate cancer cells. nih.gov The activation of apoptotic pathways is a key contributor to the antitumor efficacy of these compounds. mdpi.com

In Vitro Cytotoxicity against Various Cancer Cell Lines (e.g., HepG2, SKM-1, A549, DU145, B16-F10)

The antiproliferative and pro-apoptotic effects of this compound analogues translate to cytotoxic activity against a range of cancer cell lines in laboratory studies. Novel N-(2-aminophenyl)-benzamide inhibitors have demonstrated antiproliferative activity at micromolar concentrations against A549 (lung cancer) and SF268 (glioblastoma) cancer cell lines. nih.gov

Furthermore, other benzamide-type HDAC inhibitors have shown broad cytotoxicity across various tumor cell lines. nih.gov For instance, novel HDAC inhibitors have been evaluated against DU145 (prostate cancer) cells, showing EC50 values in the low micromolar range. mdpi.com While specific data for this compound on all the listed cell lines is not extensively available, the general class of benzamide HDAC inhibitors has shown activity against a variety of cancers. For example, HDAC inhibitors have been shown to sensitize B16-F10 melanoma cells to radiation, indicating a biological effect on this cell line. nih.gov

Table 2: In Vitro Cytotoxicity of N-(2-aminophenyl)-benzamide Analogues and Related HDAC Inhibitors

| Cell Line | Cancer Type | Compound Class | Observed Effect/IC50/EC50 | Reference(s) |

|---|---|---|---|---|

| A549 | Lung Cancer | N-(2-aminophenyl)-benzamide inhibitors | Micromolar antiproliferative activity | nih.gov |

| DU145 | Prostate Cancer | Novel HDAC inhibitors (Jazz90, Jazz167) | EC50: 2.50 µM, 6.44 µM | mdpi.com |

| HepG2 | Liver Cancer | Not specified for this compound | - | - |

| SKM-1 | Myelodysplastic Syndrome | Not specified for this compound | - | - |

| B16-F10 | Melanoma | General HDAC inhibitors | Sensitization to radiation | nih.gov |

In Vivo Antitumor Efficacy in Xenograft Models

The anticancer potential of benzamide HDAC inhibitors has been further substantiated in in vivo studies using animal models. Specifically, the efficacy of these compounds has been demonstrated in xenograft models, where human tumor cells are implanted into immunodeficient mice. For instance, the benzamide HDAC inhibitor MS275 has shown comparable efficacy to the chemotherapy drug paclitaxel (B517696) in A549 nude mice xenografts at well-tolerated doses. nih.gov

These in vivo studies are crucial for validating the therapeutic potential of these compounds, as they provide insights into their antitumor activity in a more complex biological system. The observed tumor growth inhibition in these models supports the continued investigation of N-(2-aminophenyl)-benzamide analogues as potential anticancer drugs. nih.gov

DNA Intercalation Mechanisms

The primary and well-established mechanism of action for this compound analogues is the inhibition of HDAC enzymes. mdpi.comnih.gov While DNA intercalation is a mechanism of action for some other classes of anticancer compounds, there is currently no direct and substantial evidence to suggest that this compound and its close analogues function through this mechanism. The core activity of this class of compounds is attributed to their interaction with the active site of HDACs, leading to the downstream effects of histone hyperacetylation, cell cycle arrest, and apoptosis. mdpi.comnih.gov

Anti-Infective Property Investigations

The global challenge of infectious diseases, driven by the rise of drug-resistant pathogens, necessitates the discovery of novel antimicrobial agents. Benzamide derivatives have emerged as a promising area of research, with studies exploring their efficacy against a wide array of infective agents, including mycobacteria, fungi, parasites, and bacteria.

Antimycobacterial Activity against Mycobacterium Strains

Research into the antimycobacterial properties of benzamide analogues has identified several promising candidates. A study on N-pyrazinylbenzamides, which are retro-amide analogues of previously reported antimycobacterial compounds, evaluated their activity against Mycobacterium tuberculosis H37Rv (Mtb) and other non-tuberculous mycobacterial strains. nih.gov While many of these "retro-amides" showed lower activity compared to their parent compounds, they often exhibited lower cytotoxicity and thus better selectivity. nih.gov

Notably, the best results against Mtb were observed with N-(5-chloropyrazin-2-yl)benzamides that had short alkyl groups at the 4-position of the benzene (B151609) ring. nih.gov Specifically, the analogue with a 4-ethyl substitution (2i) demonstrated a minimum inhibitory concentration (MIC) of 3.13 µg/mL. nih.gov This highlights the potential of the N-arylbenzamide scaffold, particularly with specific halogen and alkyl substitutions, in the development of new antimycobacterial agents. nih.gov Further research has also explored N-alkyl nitrobenzamides as potential inhibitors of the essential Mtb enzyme decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1). mdpi.com

| Compound | R² Substituent | MIC (µg/mL) | Selectivity Index (SI) |

|---|---|---|---|

| 2h | Methyl | 6.25 | > 10 |

| 2i | Ethyl | 3.13 | > 10 |

Antifungal Activity against Fungal Pathogens

The N-phenylbenzamide structure is a recurring motif in the search for new antifungal agents. Studies have shown that these derivatives possess the potential to inhibit the growth of various fungal pathogens. mdpi.com Research into novel N-phenylbenzamide derivatives bearing a trifluoromethylpyrimidine moiety revealed that some of these compounds exhibited better in vitro bioactivities against Phomopsis sp., Botryosphaeria dothidea, and Botrytis cinerea than the commercial fungicide pyrimethanil. researchgate.net

In another study, a series of N-phenylbenzamides were synthesized and tested against Candida albicans, demonstrating that this class of compounds has the potential to be developed as topical antifungal agents. mdpi.comnih.gov The presence of methoxy (B1213986) and halo substituents was found to slightly increase their activity compared to the unsubstituted parent compound. nih.gov Similarly, the synthesis of 2-chloro-N-phenylbenzamide and its subsequent testing showed good inhibitory effects on the mycelia of Rhizoctonia solani and Sclerotinia sclerotiorum. xhu.edu.cn These findings underscore the importance of the benzamide core in designing novel fungicides. researchgate.net

Antiparasitic Activity (e.g., Trypanosoma brucei inhibition)

Benzamide analogues have been identified as potent agents against kinetoplastid parasites, which are responsible for diseases like Human African Trypanosomiasis (sleeping sickness), caused by Trypanosoma brucei. A phenotypic screen identified N-(2-aminoethyl)-N-phenyl benzamides as a starting point for developing inhibitors of T. brucei. nih.gov

Subsequent medicinal chemistry efforts led to the synthesis of 82 analogues, culminating in highly potent N-(2-aminoethyl)-N-benzyloxyphenyl benzamides. nih.gov The structure-activity relationship (SAR) studies revealed that substitutions on the benzoyl part of the molecule significantly influenced antiparasitic activity. For instance, among mono-substituted benzoyl derivatives, the 2-substituted analogues were the most active. nih.gov The most potent compound from this series, a 2-chloro, 4-benzyloxy substituted analogue, exhibited an in vitro EC₅₀ of 0.001 μM. nih.gov This line of research highlights the potential of the N-phenylbenzamide scaffold in developing new treatments for neglected tropical diseases. Further studies on phenoxymethylbenzamide analogues have also yielded lead compounds with potent activity against Trypanosoma brucei rhodesiense. rsc.org

| Compound | R² Substituent | EC₅₀ (µM) |

|---|---|---|

| 20 | Unsubstituted | 0.29 |

| 21 | 4-chlorobenzoyl | 0.11 |

| 22 | 3-chlorobenzoyl | 0.045 |

| 23 | 2-chlorobenzoyl | 0.014 |

| 73 | 2-chloro, 4-benzyloxy | 0.001 |

Antibacterial Activity of Related Benzamide Complexes

The antibacterial potential of benzamide derivatives has been explored through the synthesis and evaluation of various complexes and analogues. researchgate.net Amide derivatives of benzoic acids are known to possess a wide spectrum of pharmacological effects, including antibacterial properties. researchgate.net

One study focused on the synthesis of a 4-amino-N-[2 (diethylamino) ethyl]benzamide (procainamide)-tetraphenylborate complex. The results showed that this complex had good activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as the yeast Candida albicans. researchgate.net Another investigation into a series of N-phenylbenzamides demonstrated their ability to inhibit the growth of both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. mdpi.comnih.gov These studies suggest that benzamide-based compounds can serve as a foundation for developing broad-spectrum antibacterial agents. nih.gov

| Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| S. aureus | 14 | 125 |

| B. subtilis | 12 | 125 |

| E. coli | 10 | 250 |

| Ps. aeruginosa | - | >500 |

| C. albicans | 13 | 125 |

Neurological and Central Nervous System (CNS) Related Research

Beyond their anti-infective properties, benzamide analogues have shown significant potential in the realm of neurology, particularly as anticonvulsant agents. The structural similarities of some benzamides to known CNS-active drugs have prompted investigations into their effects on seizure activity.

Anticonvulsant Properties and Seizure Threshold Modulation (for analogues like 4-amino-N-(2-ethylphenyl)benzamide)

A significant body of research has focused on the anticonvulsant properties of 4-aminobenzamide (B1265587) derivatives. One such analogue, 4-amino-N-(2-ethylphenyl)benzamide (4-AEPB), has been studied extensively. Initial screenings indicated that 4-AEPB is effective against maximal electroshock-induced seizures (MES) but not against seizures induced by subcutaneous pentylenetetrazole.

Quantitative studies in mice provided an median effective dose (ED₅₀) of 28.6 µmol/kg and a median toxic dose (TD₅₀) of 96.3 µmol/kg, resulting in a protective index (PI) of 3.36. In rats, the oral administration of 4-AEPB yielded an ED₅₀ of 29.8 µmol/kg and a TD₅₀ greater than 1,530 µmol/kg, leading to a very high PI value of over 51. Furthermore, 4-AEPB was found to increase the seizure threshold in the intravenous pentylenetetrazole seizure threshold test in mice. Molecular modeling studies suggest that 4-AEPB maintains a similar low-energy conformation to ameltolide, a known anticonvulsant, which may explain its potent activity. Research into other analogues, such as 4-nitro-N-phenylbenzamides, has also identified compounds with significant anti-MES activity. nih.gov

| Species | Administration | ED₅₀ (µmol/kg) | TD₅₀ (µmol/kg) | Protective Index (PI) |

|---|---|---|---|---|

| Mice | Intraperitoneal | 28.6 | 96.3 | 3.36 |

| Rats | Oral | 29.8 | >1,530 | >51 |

Modulation of Voltage-Dependent Sodium Channels

The 4-aminobenzamide scaffold, a close structural isomer of this compound, has been a focal point in the development of novel anticonvulsant agents that act by modulating voltage-dependent sodium channels. A notable analogue, 4-amino-N-(2-ethylphenyl)benzamide (4-AEPB), has demonstrated significant anticonvulsant properties. nih.gov

Initial preclinical screening of 4-AEPB in mouse and rat models showed efficacy against maximal electroshock-induced seizures (MES), a standard test for identifying compounds that inhibit seizure spread, which is a characteristic of many sodium channel blockers. However, it did not show protection against seizures induced by subcutaneous pentylenetetrazole (scPtz), suggesting a specific mechanism of action rather than a broad-spectrum anticonvulsant effect. nih.gov

Quantitative studies provided a more detailed profile of 4-AEPB's activity. When administered intraperitoneally in mice, the median effective dose (ED50) for protection against MES was 28.6 μmol/kg, with a median toxic dose (TD50) of 96.3 μmol/kg. This resulted in a protective index (PI) of 3.36. In rats, oral administration yielded an ED50 of 29.8 μmol/kg and a TD50 greater than 1,530 μmol/kg, indicating a very high protective index of over 51. nih.gov This favorable separation between the effective and toxic doses highlights the potential of this analogue as a therapeutic agent.

The anticonvulsant profile of 4-AEPB is comparable to that of ameltolide, another 4-aminobenzamide derivative, and the established antiepileptic drug phenytoin. Furthermore, 4-AEPB was found to increase the seizure threshold in the intravenous pentylenetetrazole seizure threshold test in mice, providing additional evidence of its anticonvulsant potential. nih.gov Molecular modeling studies suggest that the 2-ethylphenyl group in 4-AEPB allows it to adopt a low-energy conformation similar to that of ameltolide, which may explain its potent activity as a sodium channel modulator. nih.gov

| Compound | Animal Model | Route of Administration | MES ED50 (μmol/kg) | TD50 (μmol/kg) | Protective Index (PI) |

| 4-amino-N-(2-ethylphenyl)benzamide (4-AEPB) | Mouse | Intraperitoneal | 28.6 | 96.3 | 3.36 |

| 4-amino-N-(2-ethylphenyl)benzamide (4-AEPB) | Rat | Oral | 29.8 | >1,530 | >51 |

Enzyme Inhibition Studies

Analogues of this compound have been investigated for their ability to inhibit several key enzymes implicated in various pathological conditions.

A series of 4-aryl-4-oxo-N-phenyl-2-aminylbutyramides, which share the N-phenyl-aminyl-amide core with the title compound, have been identified as reversible inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease.

The potency of these compounds was found to be highly dependent on the substituents on the aroyl moiety, with simple variations leading to a hundred-fold change in anti-AChE activity. The nature of the heterocyclic or alicyclic group at the 2-position of the butanoic acid core was also shown to influence the selectivity for AChE versus BChE. nih.gov Kinetic studies of the most potent compounds indicated a mixed-type inhibition, suggesting that they can bind to both the free enzyme and the enzyme-substrate complex. nih.gov Docking studies proposed that these inhibitors likely bind in the middle of the AChE active site gorge, while they penetrate deeper into the larger active site gorge of BChE. nih.gov

Derivatives of benzamide have been explored as inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in the synthesis of DNA precursors. nih.gov Antifolates, which inhibit DHFR, are used as anticancer and antimicrobial agents. nih.govwikipedia.org

A study on benzamide-trimethoprim derivatives demonstrated their potential as inhibitors of human DHFR (hDHFR). nih.gov These compounds were designed by incorporating an amide bond, a structural feature of the DNA minor groove binder netropsin, into the trimethoprim (B1683648) scaffold. In vitro testing confirmed that these benzamide derivatives could inhibit recombinant hDHFR. nih.gov While specific IC50 values for these compounds were not provided in the abstract, the research supports the potential for benzamide-containing molecules to target this key enzyme in cancer therapy.

Hybrid molecules combining benzothiazole (B30560) and benzamide moieties have shown promise as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. nih.govnih.gov Inhibition of these enzymes is a therapeutic approach for managing type 2 diabetes by delaying glucose absorption. nih.gov

One study on benzothiazole-rhodanine derivatives found that several compounds exhibited good inhibitory activity against both α-amylase and α-glucosidase, with some showing competitive inhibition. nih.gov Another investigation into benzothiazole-based oxadiazole derivatives revealed potent α-glucosidase inhibition, with IC50 values significantly lower than the standard drug acarbose. nih.gov For example, some of these derivatives displayed IC50 values in the range of 0.5 to 30.90 μM, compared to an IC50 of 866.30 μM for acarbose. nih.gov Molecular docking studies have helped to elucidate the binding interactions of these compounds within the active sites of the enzymes. nih.gov

| Compound Class | Target Enzyme | Key Findings | Reference |

| Benzothiazole-based oxadiazoles | α-Glucosidase | Potent inhibition with IC50 values as low as 0.5 μM. | nih.gov |

| Benzothiazole-rhodanine derivatives | α-Amylase, α-Glucosidase | Good inhibitory activity, competitive inhibition observed. | nih.gov |

Other Pharmacological Target Explorations

The benzamide scaffold is a key feature in some antagonists of the nociceptin/orphanin FQ (N/OFQ) receptor (NOP), a target for the development of new analgesics and treatments for other central nervous system disorders. The NOP receptor is the fourth member of the opioid receptor family and is involved in a wide range of physiological processes. nih.gov

Structure-activity relationship studies on various benzamide derivatives have provided insights into the structural requirements for potent and selective NOP receptor antagonism. For instance, in a series of 1-benzyl-N-{3-[spiroisobenzofuran-1(3H),4'-piperidin-1-yl]propyl}pyrrolidine-2-carboxamide derivatives, modifications to the benzamide portion and other parts of the molecule led to the identification of a potent and selective NOP antagonist. researchgate.net While this specific compound was found to be inactive in vivo, it serves as a valuable tool for in vitro investigations. researchgate.net These findings underscore the importance of the benzamide moiety in designing ligands that can effectively target the NOP receptor.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in mediating the angiogenic signaling cascade. mdpi.com Its activation is a critical step for the proliferation and migration of endothelial cells, which are the building blocks of blood vessels. mdpi.com Consequently, inhibiting the kinase activity of VEGFR-2 is a well-established therapeutic strategy to disrupt tumor-induced angiogenesis. mdpi.com The development of small molecule inhibitors targeting the ATP-binding site of VEGFR-2 has been a major focus of anticancer drug discovery. mdpi.com

A number of structurally diverse compounds have been explored for their VEGFR-2 inhibitory potential. These often feature a heterocyclic ring system capable of forming hydrogen bonds with the hinge region of the kinase domain, a linker moiety, and a hydrophobic part that interacts with the allosteric pocket. dovepress.com

While direct studies on this compound as a VEGFR-2 inhibitor are not extensively documented in publicly available research, the broader class of N-substituted 2-aminobenzamide (B116534) and related benzimidazole (B57391) derivatives has been the subject of significant investigation. These studies provide valuable insights into the structure-activity relationships (SAR) that govern the VEGFR-2 inhibitory potency of this chemical scaffold.

Research into N-substituted benzamide derivatives has shown that modifications to the N-phenyl ring and the benzamide core can significantly impact their anti-proliferative and kinase inhibitory activities. For instance, a series of N-substituted benzamide derivatives based on the structure of Entinostat (MS-275) were synthesized and evaluated for their antitumor effects. researchgate.netnih.gov While this study focused on histone deacetylase (HDAC) inhibition, it highlights the adaptability of the N-substituted benzamide scaffold for targeting different enzymes. researchgate.netnih.gov

More directly relevant are studies on benzimidazole derivatives, which share structural similarities with 2-aminobenzamides. A novel 2-aminobenzimidazole-based compound, Jzu 17, was found to exhibit anti-angiogenesis effects by targeting the VEGFR-2 signaling pathway. ijrpc.com This compound inhibited the phosphorylation of VEGFR-2 and its downstream signaling molecules. ijrpc.com

In a study focused on 2,4-dianilinopyrimidine derivatives incorporating N-substituted benzamides, compound 8a (2-((5-Chloro-2-((4-(morpholinomethyl)phenyl)amino)pyrimidin-4-yl)amino)-N-(2-hydroxyethyl)benzamide) was identified as a potent inhibitor of Focal Adhesion Kinase (FAK), another important target in cancer therapy. nih.gov This demonstrates the versatility of the substituted benzamide moiety in designing kinase inhibitors.

A series of novel amide derivatives were designed as dual inhibitors of VEGFR-2 and tubulin. nih.gov Among these, compound 19 demonstrated potent inhibition of both targets, with an IC50 value of 15.33 ± 2.12 nM against VEGFR-2. nih.gov This compound was also shown to block the VEGFR-2/PI3K/AKT signaling pathway. nih.gov

Furthermore, research on N-phenyl-N'-{4-(4-quinolyloxy)phenyl}ureas identified this class as potent VEGFR-2 inhibitors. nih.gov A representative compound, 6ab (Ki8751), inhibited VEGFR-2 phosphorylation with an IC50 of 0.90 nM. nih.gov This highlights the importance of the urea (B33335) linkage and the quinolyloxy group in achieving high potency.

The table below summarizes the VEGFR-2 inhibitory activities of selected benzamide and related heterocyclic analogues.

| Compound ID | Chemical Class | Target(s) | IC50 (nM) | Reference |

| Compound 19 | Amide derivative | VEGFR-2, Tubulin | 15.33 ± 2.12 | nih.gov |

| Ki8751 (6ab) | N-phenyl-N'-quinolyloxyphenylurea | VEGFR-2, PDGFRα, c-Kit | 0.90 | nih.gov |

| Compound 8a | 2,4-Dianilinopyrimidine | FAK | 47 ± 6 | nih.gov |

| Jzu 17 | 2-Aminobenzimidazole | VEGFR-2 | - | ijrpc.com |

Future Perspectives and Emerging Research Directions for 2 Amino N 4 Ethyl Phenyl Benzamide

Development of Novel Synthetic Methodologies

The synthesis of 2-amino-N-phenylbenzamides has traditionally been achieved through methods like the reaction of the corresponding acid chloride with various amines or via diazotization followed by cyclization. researchgate.netresearchgate.net However, future research will likely focus on more advanced, efficient, and sustainable synthetic strategies.

A promising avenue is the adoption of photoredox/nickel dual catalysis. Recent studies have demonstrated a photocatalyst-tuned, nickel-catalyzed system that can achieve switchable C-C or C-N coupling of aryl halides with formamide (B127407) to directly synthesize unprotected benzamides. acs.org This atom-economical method operates under ambient conditions and offers a sustainable platform for creating structurally diverse benzamides, avoiding the limitations of classical coupling approaches. acs.org Another modern approach involves the carbocation-induced electrophilic cyclization of ortho-anisole-substituted ynamides, which has been used to synthesize related 2-amidobenzofurans. mdpi.com The application of such innovative catalytic systems could provide more efficient and regioselective pathways to synthesize 2-Amino-N-(4-ethyl-phenyl)-benzamide and its derivatives, facilitating the rapid generation of compound libraries for screening.

Structure-Guided Optimization for Improved Potency and Selectivity

The core principle of modern drug development lies in the iterative optimization of a lead compound to enhance its potency and selectivity for a specific biological target. For this compound, future efforts will undoubtedly employ structure-guided design. A compelling example of this approach is the modification of a complex benzamide (B126) to create selective inhibitors against the N-myristoyltransferase (NMT) enzyme of the parasite Cryptosporidium parvum (CpNMT). nih.gov

In that study, researchers used the crystal structure of the target enzyme to guide modifications of a lead compound, 2-chloro-5-(ethyl-phenyl-sulfamoyl)-N-[2-(2-oxo-pyrrolidin-1-yl)-phenyl]-benzamide. nih.gov This process led to the development of analogs with significantly improved selectivity for the parasite enzyme over its human homolog (HsNMT1). nih.gov For instance, compound 11f in the study demonstrated over 40-fold selectivity for CpNMT, validating the structure-based design approach. nih.gov

A similar strategy could be applied to this compound. By identifying an initial biological target, co-crystallization studies would reveal key binding interactions. This structural information would then guide systematic modifications of the ethyl-phenyl group, the benzamide core, or the 2-amino substituent to maximize interactions with the target's binding pocket and minimize off-target effects. This process, which has been successfully used to optimize antimalarial carboxamides and antitrypanosomal benzamides, is crucial for developing a clinically viable drug candidate. nih.govchemrxiv.org

Table 1: Example of Structure-Guided Optimization of NMT Inhibitors This table illustrates how structure-guided modifications can improve enzyme inhibition and selectivity, a potential future research direction for this compound analogs. Data sourced from a study on Cryptosporidium parvum NMT inhibitors. nih.gov

| Compound | CpNMT IC₅₀ (µM) | HsNMT1 IC₅₀ (µM) | Selectivity Index (HsNMT1/CpNMT) | C. parvum EC₅₀ (µM) |

| 1 | 7.9 | >100 | >12.7 | 23.3 |

| 11e | 2.5 | 12.3 | ~5 | 6.9 |

| 11f | 2.8 | >100 | >40 | 16.4 |

Elucidation of Novel Molecular Targets and Signaling Pathways

A critical step in the development of this compound will be the identification of its molecular targets and the signaling pathways it modulates. The benzamide scaffold is known to interact with a wide range of biological targets, including enzymes and signaling proteins. nih.govnih.gov

Future research could utilize phenotypic screening to identify the compound's effects on various cell lines, followed by target deconvolution techniques to pinpoint the specific protein(s) responsible for the observed activity. For example, derivatives of 4-(2-pyrimidinylamino)benzamide were identified as potent inhibitors of the Hedgehog (Hh) signaling pathway, a crucial regulator of cellular processes that is often dysregulated in cancer. nih.gov Researchers used a Gli-luciferase reporter assay to quantify the inhibitory activity of these compounds. nih.gov Similarly, other benzamide analogs have been developed as multikinase inhibitors, targeting enzymes like VEGFR, ERK, and Abl, which are involved in cancer cell proliferation. nih.gov Investigating whether this compound or its derivatives can modulate such pathways could reveal novel therapeutic applications, particularly in oncology.

Exploration of Combination Therapies with Existing Agents

The complexity of diseases like cancer often necessitates the use of combination therapies to achieve better outcomes and overcome drug resistance. Future research should explore the potential of this compound as part of a multi-drug regimen.

A relevant case study involves a novel benzamide derivative, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), which acts as a potent and selective histone deacetylase 3 (HDAC3) inhibitor. nih.gov In addition to its standalone antitumor activity, studies showed that a sub-micromolar concentration of FNA could significantly enhance the anticancer effects of existing chemotherapeutic agents like taxol and camptothecin. nih.gov This synergistic effect highlights the potential for benzamide-based compounds to be used in combination with other drugs. Once the mechanism of action for this compound is better understood, it can be rationally paired with other agents for potential synergistic effects, leading to more effective treatment strategies.

Table 2: Example of Benzamide Derivative Enhancing Existing Agent Efficacy This table demonstrates the potential for a benzamide compound (FNA) to improve the activity of standard anticancer drugs, a strategy that could be explored for this compound. Data shows the IC₅₀ values of Taxol and Camptothecin against HepG2 cancer cells, alone and in combination with 0.5 µM FNA. nih.gov

| Agent | IC₅₀ (µM) - Alone | IC₅₀ (µM) - With 0.5 µM FNA |

| Taxol | 0.024 | 0.006 |

| Camptothecin | 0.081 | 0.032 |

Advanced Computational Modeling for Predictive Toxicology and Efficacy

In silico methods are now integral to drug discovery, enabling the prediction of a compound's properties before it is synthesized. Advanced computational modeling will be a key tool in the future development of this compound. Molecular docking studies can predict the binding pose and affinity of the compound with various potential targets, helping to prioritize experimental work. nih.govnih.gov

Furthermore, Density Functional Theory (DFT) calculations can be used to understand the electronic characteristics and reactivity of the molecule, providing insights that complement experimental data from infrared spectra and NMR. researchgate.netnih.gov Molecular modeling has been used to understand why certain structural isomers of aminobenzamides exhibit potent anticonvulsant activity by maintaining a specific low-energy conformation. nih.gov By applying these computational tools, researchers can build predictive models for the efficacy and potential toxicity of this compound analogs, streamlining the optimization process and reducing the reliance on costly and time-consuming experimental screening.

Integration with Systems Biology and Network Pharmacology Approaches

The traditional "one drug, one target" paradigm is increasingly being replaced by a more holistic view of drug action. nih.gov Systems biology and network pharmacology are emerging fields that analyze the complex web of interactions between drugs, proteins, genes, and diseases. nih.gov This approach allows researchers to understand how a drug's effect percolates through multiple biological layers and to predict both therapeutic and off-target effects. nih.govscilit.com

For this compound, integrating experimental "omics" data (e.g., proteomics, transcriptomics) with computational network models could provide a comprehensive understanding of its mechanism of action. nih.gov By constructing drug-target-disease networks, researchers can identify new therapeutic indications (drug repurposing), discover novel biomarkers for patient response, and understand potential mechanisms of resistance. nih.gov This integrated approach moves beyond a single target, offering a powerful strategy to fully characterize the pharmacological profile of this compound and its derivatives in the context of complex biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.